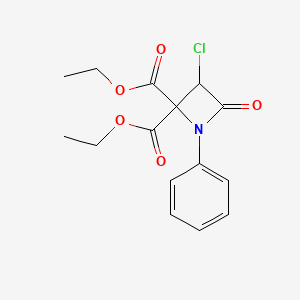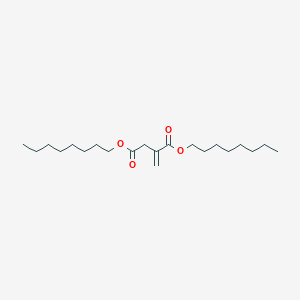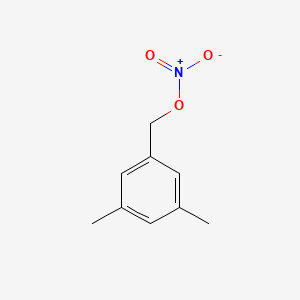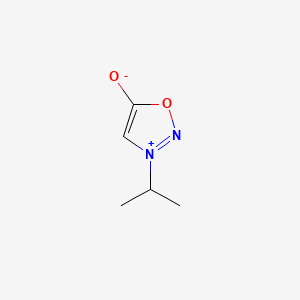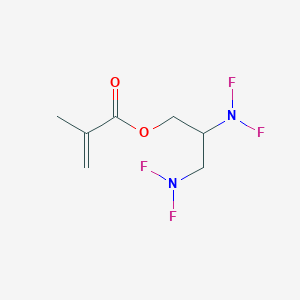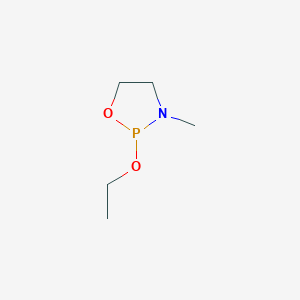
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the synthesis of phospholipids and other phosphorus-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- typically involves the reaction of phosphorus trichloride with an amino alcohol, followed by the addition of an ethoxy group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or sulfides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrilimines, which react with 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- to form various products. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nitrilimines can lead to the formation of different phospholipid derivatives .
Applications De Recherche Scientifique
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- has several scientific research applications, including:
Chemistry: Used in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of phospholipids and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Oxazaphospholidine, 2-sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin, 2-sulfide: Contains a benzene ring fused to the oxazaphospholidine ring and a sulfur atom.
Uniqueness
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is unique due to its specific reactivity and the presence of an ethoxy group, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
7077-42-1 |
|---|---|
Formule moléculaire |
C5H12NO2P |
Poids moléculaire |
149.13 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2P/c1-3-7-9-6(2)4-5-8-9/h3-5H2,1-2H3 |
Clé InChI |
XGWPFWDRWZFBKD-UHFFFAOYSA-N |
SMILES canonique |
CCOP1N(CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




